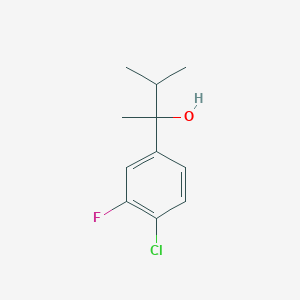
2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-one.
Reduction: Formation of 2-(4-Chloro-3-fluorophenyl)-3-methylbutane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The tertiary alcohol group may also play a role in the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylmethanamine
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol is unique due to the combination of its chloro and fluoro substituents on the phenyl ring and the presence of a tertiary alcohol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-7(2)11(3,14)8-4-5-9(12)10(13)6-8/h4-7,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGMDSYWDWVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=C(C=C1)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000205.png)
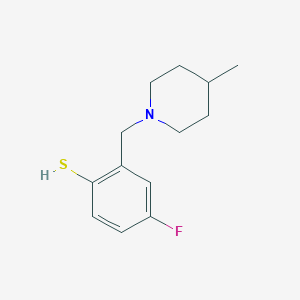
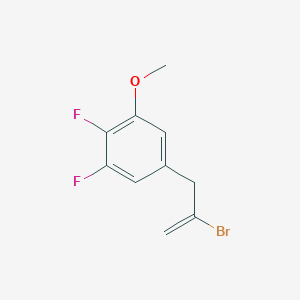
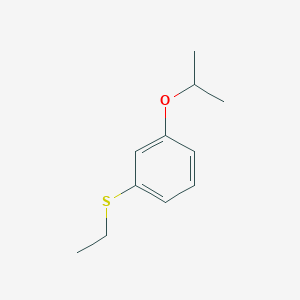

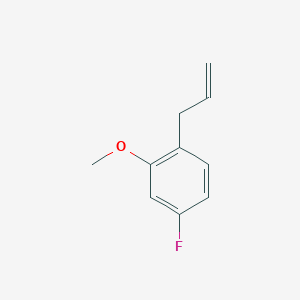


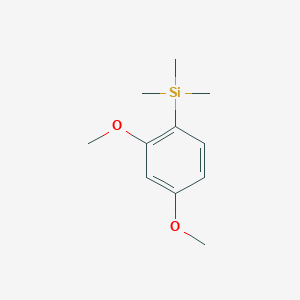
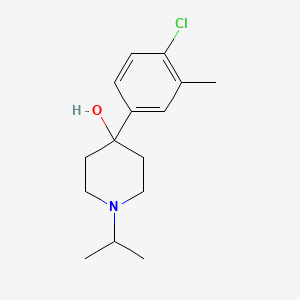
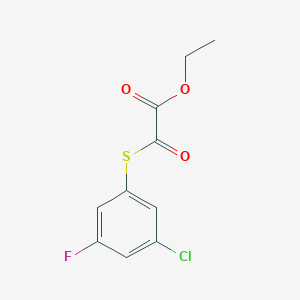

![3-[3-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8000310.png)
![1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000315.png)
